3-methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide
Description
3-Methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 4-position with a carboxamide group linked to a piperidine ring. The piperidine moiety is further modified with a pyrimidin-2-yl group.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-21-11-13(15(20-21)24-2)14(23)19-10-12-4-8-22(9-5-12)16-17-6-3-7-18-16/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJRJYAVIHMRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds.
Introduction of the carboxamide group: This step often involves the reaction of the pyrazole intermediate with an appropriate amine or amide reagent.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Methoxylation and methylation:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions might target the carboxamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing synthesis, structural features, and inferred pharmacological implications.
Structural Analogues and Substituent Effects
Compound P592-0749 () :
This compound, 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide, shares the piperidine-carboxamide and pyrimidine motifs with the target compound. However, the pyrazole ring here is substituted with 3,5-dimethyl groups instead of the 3-methoxy-1-methyl groups. The dimethyl substitution may enhance metabolic stability compared to the methoxy group, which could influence bioavailability .- N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine (): This analog replaces the carboxamide-piperidine-pyrimidine chain with a cyclopropylamine group.
Pharmacological Targets and Mechanisms
- Zongertinib () :
A tyrosine kinase inhibitor with a pyrimido[5,4-d]pyrimidine core, Zongertinib’s activity highlights the therapeutic relevance of pyrimidine-piperidine hybrids. The target compound’s pyrimidin-2-yl group may similarly engage kinase ATP-binding pockets, though its pyrazole-carboxamide could modulate selectivity . - Cannabinoid Receptor Ligands (): Pyrazole derivatives like the target compound may interact with cannabinoid receptors (CB1/CB2). Analogs such as WIN 55212-2 show higher CB2 affinity, suggesting that the target’s pyrimidine-piperidine chain could influence receptor subtype selectivity .
Physicochemical Properties
- NMR and HRMS Trends :
Compounds with piperidine-carboxamide groups (e.g., ) exhibit characteristic 13C NMR shifts at ~48–56 ppm for piperidine carbons and ~150–160 ppm for aromatic carbons. The target compound’s 3-methoxy group would likely produce a distinct 1H NMR signal at ~3.8–4.0 ppm, differentiating it from methyl-substituted analogs . - Molecular Weight and Solubility :
The target compound’s molecular weight (estimated ~400–450) aligns with kinase inhibitors like Zongertinib (MW ~550), suggesting moderate solubility in polar aprotic solvents. Substituents like the methoxy group may enhance water solubility compared to purely alkyl-substituted analogs .
Data Table: Key Comparisons
Biological Activity
3-Methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the class of pyrazole carboxamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent in various diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 330.392 g/mol. The compound features a complex structure that includes a pyrazole ring, a piperidine moiety, and a pyrimidine ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.392 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily associated with its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor for certain protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling and metabolism.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on PTPs, particularly PTP1B, which is implicated in insulin signaling pathways. This inhibition can lead to enhanced glucose uptake in cells, making it a potential candidate for diabetes treatment.
Key Findings:
- IC50 Values: The compound showed an IC50 value of approximately 0.009 µM against PTP1B, indicating high potency .
- Glucose Uptake Enhancement: In hepatocyte models, the compound increased glucose uptake by modulating insulin signaling pathways .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Diabetes Mellitus Models: In animal models of diabetes (C57BL/KsJ-db/db mice), administration of the compound improved oral glucose tolerance and normalized serum lipid profiles. It also restored insulin levels and enhanced insulin sensitivity by upregulating key genes involved in insulin signaling such as IRS1, PI3K, and PPARα .
- Cancer Research: Preliminary investigations into the anti-cancer properties of this compound suggest that it may inhibit tumor growth through modulation of metabolic pathways related to cell proliferation and apoptosis. Further studies are required to elucidate these mechanisms fully.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
